molecular formula C12H16F2N2 B1432673 1-[(3,5-Difluorophenyl)methyl]piperidin-3-amine CAS No. 1536837-98-5

1-[(3,5-Difluorophenyl)methyl]piperidin-3-amine

Cat. No. B1432673
M. Wt: 226.27 g/mol
InChI Key: VADJCKDRAUJNEF-UHFFFAOYSA-N
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Description

The compound “1-[(3,5-Difluorophenyl)methyl]piperidin-3-amine” is a derivative of piperidine . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

Piperidine derivatives can be synthesized using palladium and rhodium hydrogenation . The method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction . 3′,5′-Difluoroacetophenone, also known as 1-(3,5-difluorophenyl)ethanone, is a fluorinated acetophenone that may be used in the synthesis of this compound .


Molecular Structure Analysis

The molecular formula of “1-[(3,5-Difluorophenyl)methyl]piperidin-3-amine” is C8H9F2N . The average mass is 157.161 Da and the monoisotopic mass is 157.070313 Da .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

1-[(3,5-Difluorophenyl)methyl]piperidin-3-amine, as a piperidine derivative, has various applications in synthetic chemistry and pharmaceutical research. For example, a study by Liu, Huang, and Zhang (2011) describes its role as an intermediate in the synthesis of Repaglinide, a medication for diabetes. Another application is in the field of antibacterial research, where derivatives of piperidine, such as those synthesized in the study by Lohar et al. (2016), have shown promising antibacterial activity.

Chemical Synthesis and Molecular Structure

In chemical synthesis, piperidine derivatives are crucial for creating complex molecular structures. The study by Rauk et al. (1983) provides insight into the conformational analysis of chiral hindered amides, highlighting the structural significance of piperidine derivatives. Similarly, Payne et al. (2013) discuss the tantalum-catalyzed hydroaminoalkylation for synthesizing N-heterocycles, where piperidine derivatives play a pivotal role.

Novel Compound Synthesis

Piperidine derivatives are also utilized in synthesizing novel compounds with potential applications in various fields. For instance, Bektaş et al. (2007) synthesized new 1,2,4-Triazole derivatives, starting from compounds that include piperidine structures. These derivatives were tested for their antimicrobial activities, indicating their importance in medicinal chemistry.

Role in Metabolic and Biochemical Studies

Compounds like 1-[(3,5-Difluorophenyl)methyl]piperidin-3-amine are also used in metabolic and biochemical studies. A research by Nakatsuka, Kawahara, and Yoshitake (1981) synthesized a neuroleptic agent for use in metabolic studies, demonstrating the utility of piperidine derivatives in understanding biological processes.

Safety And Hazards

The safety data sheet for piperidine indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and is harmful to aquatic life .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-10-4-9(5-11(14)6-10)7-16-3-1-2-12(15)8-16/h4-6,12H,1-3,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADJCKDRAUJNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC(=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,5-Difluorophenyl)methyl]piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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